molecular formula C12H19NO B1275265 N-(4-Methoxybenzyl)butan-2-amine CAS No. 893577-83-8

N-(4-Methoxybenzyl)butan-2-amine

Cat. No.: B1275265
CAS No.: 893577-83-8
M. Wt: 193.28 g/mol
InChI Key: BFIFDYOBNXBOST-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)butan-2-amine is a chemical compound that belongs to the amphetamine family. It is characterized by the presence of a methoxybenzyl group attached to a butan-2-amine backbone. This compound has a molecular formula of C12H19NO and a molecular weight of 193.28 g/mol.

Scientific Research Applications

N-(4-Methoxybenzyl)butan-2-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for N-(4-Methoxybenzyl)butan-2-amine is not explicitly mentioned in the search results. As it belongs to the amphetamine family, it may share similar mechanisms of action with other amphetamines, which typically involve the release of neurotransmitters in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)butan-2-amine typically involves the reaction of 4-methoxybenzylamine with butan-2-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)butan-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzyl)propan-2-amine: Similar structure with a propan-2-amine backbone.

    N-(4-Methoxybenzyl)butan-1-amine: Similar structure with a butan-1-amine backbone.

Uniqueness

N-(4-Methoxybenzyl)butan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-10(2)13-9-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIFDYOBNXBOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405913
Record name N-(4-METHOXYBENZYL)BUTAN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893577-83-8
Record name N-(4-METHOXYBENZYL)BUTAN-2-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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